N-Phenylnitrous hydrazide
Overview
Description
N-Phenylnitrous hydrazide, also known as N-Nitroso Phenylhydrazine, is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . It is a nitroso compound, characterized by the presence of a nitroso group (-NO) attached to a phenylhydrazine moiety. This compound is primarily used in analytical chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylnitrous hydrazide can be synthesized through various methods. One common approach involves the reaction of phenylhydrazine with nitrous acid. The reaction typically occurs under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and hydrochloric acid. The reaction proceeds as follows:
C6H5NHNH2+HNO2→C6H5N(NO)NH2+H2O
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of temperature, pH, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-Phenylnitrous hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into phenylhydrazine.
Substitution: It can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Phenylhydrazine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
N-Phenylnitrous hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for the development of new compounds and analytical methods.
Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of N-Phenylnitrous hydrazide involves its interaction with biological molecules, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, resulting in various biological effects. The compound’s ability to generate reactive oxygen species (ROS) and free radicals is a key aspect of its mechanism, contributing to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
N-Phenylnitrous hydrazide is part of a broader class of nitroso compounds. Similar compounds include:
N-Nitroso-N-methylurea: Known for its mutagenic properties.
N-Nitrosodimethylamine: A potent carcinogen.
N-Nitrosodiethylamine: Another carcinogenic nitroso compound.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a reagent in various chemical reactions and its potential therapeutic applications set it apart from other nitroso compounds .
Properties
IUPAC Name |
N-amino-N-phenylnitrous amide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-9(8-10)6-4-2-1-3-5-6/h1-5H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEDEEXYWVCQFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(N)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558558 | |
Record name | N-Phenylnitrous hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-01-7 | |
Record name | N-Phenylnitrous hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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